molecular formula C20H22N4O5S B2590077 4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 850936-24-2

4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2590077
CAS No.: 850936-24-2
M. Wt: 430.48
InChI Key: VBNWMPCWATVSQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS: 850936-24-2) is a synthetic small molecule with the molecular formula C₂₀H₂₂N₄O₅S and a molecular weight of 430.48 g/mol . Its structure comprises:

  • A benzamide core linked to a 1,3,4-oxadiazole ring substituted with a methoxymethyl group.
  • A benzyl(ethyl)sulfamoyl moiety at the para position of the benzamide.

Properties

IUPAC Name

4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-3-24(13-15-7-5-4-6-8-15)30(26,27)17-11-9-16(10-12-17)19(25)21-20-23-22-18(29-20)14-28-2/h4-12H,3,13-14H2,1-2H3,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBNWMPCWATVSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the sulfamoyl group and the oxadiazole ring requires specific reagents and conditions. For instance, the sulfamoyl group can be introduced using sulfonyl chlorides in the presence of a base, while the oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide exhibit antimicrobial activity. The sulfamoyl moiety enhances the compound's ability to interact with bacterial enzymes, potentially inhibiting their growth. Studies have shown that derivatives with similar structures can be effective against various bacterial strains, suggesting a promising avenue for developing new antibiotics .

Anticancer Potential

The oxadiazole derivatives have been investigated for their anticancer properties. Compounds containing the oxadiazole ring have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Preliminary studies on related compounds indicate that they may inhibit tumor growth through various mechanisms, including interference with DNA synthesis and cell cycle regulation .

Drug Development

The unique chemical structure of this compound positions it as a candidate for drug development in multiple therapeutic areas:

  • Antibiotics : Given its antimicrobial properties, this compound could be further explored as a scaffold for developing novel antibiotics targeting resistant bacterial strains.
  • Anticancer Agents : Its potential in cancer therapy suggests that it could be developed into a lead compound for treating specific types of tumors.

Study on Antimicrobial Efficacy

A study conducted on a series of sulfamoyl-containing compounds demonstrated that those with an oxadiazole moiety showed enhanced antimicrobial efficacy compared to their counterparts without the oxadiazole ring. The results indicated that modifications at the benzamide position could further optimize activity .

Investigation into Anticancer Activity

In vitro studies on related oxadiazole compounds revealed significant cytotoxicity against breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function. These findings support the hypothesis that this compound may share similar anticancer properties .

Mechanism of Action

The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfamoyl group can interact with enzymes, potentially inhibiting their activity, while the oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Biological Activity

The compound 4-[benzyl(ethyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide (CAS Number: 850936-24-2) is a novel chemical entity that has garnered attention for its potential biological activities. This compound belongs to a class of benzamides substituted with oxadiazole moieties, which are known for their diverse pharmacological properties, including insecticidal and fungicidal activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C20H22N4O5SC_{20}H_{22}N_{4}O_{5}S, with a molecular weight of approximately 430.478 g/mol. The structure features a sulfamoyl group linked to an oxadiazole ring, which is critical for its biological activity.

Insecticidal Activity

Recent studies have indicated that compounds similar to this compound exhibit significant insecticidal properties. For instance, research on related oxadiazole derivatives demonstrated larvicidal activities against mosquito larvae at concentrations as low as 10 mg/L. The following table summarizes the larvicidal activities of various compounds in this class:

CompoundConcentration (mg/L)Death Rate (%)
7a10100
7b1010
7c100
7d100
7e100
7f10100

These results indicate that certain derivatives can achieve complete mortality in mosquito larvae, highlighting the potential of these compounds as effective insecticides .

Fungicidal Activity

The compound has also shown promising fungicidal activity. In laboratory tests, it exhibited significant inhibitory effects against several fungal species. For example:

CompoundFungal SpeciesEC50 (μg/mL)
Compound ABotrytis cinereal14.44
Compound BFusarium graminearumModerate

These findings suggest that the structural features of the compound contribute positively to its antifungal efficacy .

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In studies involving zebrafish embryos, the acute toxicity of related compounds was found to be low, with some exhibiting LC50 values above 20 mg/L, classifying them as low-toxicity agents . This aspect is vital for potential applications in agricultural settings where environmental safety is a concern.

Synthesis and Evaluation

A study published in the International Journal of Molecular Sciences explored the synthesis and biological evaluation of various benzamide derivatives containing oxadiazole rings. The researchers synthesized these compounds through esterification and cyclization methods and assessed their biological activities against several pests and pathogens .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of these compounds. The presence of specific substituents on the benzene ring was found to enhance both insecticidal and fungicidal properties. For instance, modifications at the para-position significantly influenced the efficacy against certain fungi .

Comparison with Similar Compounds

Variations in the Sulfamoyl Group

The sulfamoyl substituent significantly influences target binding and pharmacokinetics. Key analogs include:

Compound Name Sulfamoyl Substituent Molecular Formula Key Properties/Activities Source
Target Compound Benzyl(ethyl) C₂₀H₂₂N₄O₅S Antifungal (putative TrxR inhibitor)
4-[Cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide Cyclohexyl(methyl) C₁₈H₂₄N₄O₅S Higher lipophilicity; potential CNS penetration
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-(4-methoxyphenyl)methyl-1,3,4-oxadiazol-2-yl]benzamide) Benzyl(methyl) C₂₅H₂₄N₄O₅S Antifungal (IC₅₀: 2.5 μM vs. C. albicans)
LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) Cyclohexyl(ethyl) C₂₀H₂₄N₄O₅S Broader antifungal spectrum; lower solubility

However, cyclohexyl derivatives (e.g., LMM11) may exhibit stronger enzyme inhibition due to rigid hydrophobic interactions .

Variations in the Oxadiazole Substituent

The 1,3,4-oxadiazole ring’s 5-position substituent modulates electronic effects and target selectivity:

Compound Name Oxadiazole Substituent Molecular Formula Biological Activity Source
Target Compound Methoxymethyl C₂₀H₂₂N₄O₅S Putative TrxR inhibition; moderate solubility
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide 4-Fluorophenyl C₂₃H₂₁FN₄O₄S Enhanced π-π stacking; improved IC₅₀ in enzyme assays
4-[Benzyl(ethyl)sulfamoyl]-N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide 5-Chlorothiophen-2-yl C₂₂H₁₉ClN₄O₄S₂ Electrophilic halogen may improve covalent binding
Compound 4 (Sterol 14α-demethylase inhibitor) 3-Fluoro-5-(2,2,2-trifluoroethoxy)phenyl C₂₈H₁₉Cl₂F₄N₅O₃ Antifungal (CYP51 inhibition; IC₅₀: <1 μM)

Key Insight : The methoxymethyl group in the target compound offers hydrogen-bonding capacity and moderate steric hindrance, favoring solubility over aromatic substituents (e.g., fluorophenyl). However, halogenated analogs (e.g., 5-chlorothiophen) may exhibit stronger target engagement via hydrophobic or covalent interactions .

Physicochemical and Pharmacokinetic Profiles

Property Target Compound LMM5 LMM11 4-Fluorophenyl Analog
Molecular Weight 430.48 g/mol 516.61 g/mol 456.56 g/mol 476.48 g/mol
LogP (Predicted) 3.2 4.1 3.8 4.5
Water Solubility 0.12 mg/mL 0.05 mg/mL 0.08 mg/mL 0.03 mg/mL
Enzyme Inhibition Moderate (TrxR) Strong (TrxR; IC₅₀: 2.5 μM) Moderate (TrxR) Strong (CYP51; IC₅₀: <1 μM)

Key Insight : The target compound’s lower molecular weight and balanced LogP may improve bioavailability compared to bulkier analogs like LMM4. However, its moderate solubility could limit oral absorption, necessitating formulation optimization .

Q & A

Q. Addressing Data Contradictions :

  • Variable Cell Sensitivity : PC-3 cells show higher sensitivity (e.g., 66.6% inhibition for compound 4 ) vs. DU-145 (lower activity).
  • Assay Conditions : Optimize DMSO concentration (<0.5%) to avoid cytotoxicity artifacts .
  • Dose-Response Validation : Repeat experiments with triplicate technical replicates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.